5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the isoxazole ring. Subsequent cyclization with urea under acidic conditions yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione involves its interaction with molecular targets such as Toll-like receptor 7. Upon binding, it triggers a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway. This results in the release of pro-inflammatory cytokines and type I interferons, which modulate the immune response .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar fused ring system and exhibit comparable biological activities.
Uniqueness
5-(4-Chlorophenyl)isoxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively activate Toll-like receptor 7 makes it a valuable compound for research in immunology and drug development .
Properties
CAS No. |
672942-99-3 |
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Molecular Formula |
C11H6ClN3O3 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6H-[1,2]oxazolo[4,5-d]pyrimidine-3,7-dione |
InChI |
InChI=1S/C11H6ClN3O3/c12-6-3-1-5(2-4-6)9-13-7-8(11(17)14-9)18-15-10(7)16/h1-4H,(H,15,16)(H,13,14,17) |
InChI Key |
FGUDSTVWGQZSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=O)N2)ONC3=O)Cl |
Origin of Product |
United States |
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